molecular formula C11H12O2 B1345760 6-Methoxy-2-tetralone CAS No. 2472-22-2

6-Methoxy-2-tetralone

Cat. No.: B1345760
CAS No.: 2472-22-2
M. Wt: 176.21 g/mol
InChI Key: RMRKDYNVZWKAFP-UHFFFAOYSA-N
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Description

Chemical Identity and Properties
6-Methoxy-2-tetralone (CAS: 2472-22-2) is a bicyclic ketone with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . It features a methoxy group at the 6-position and a ketone at the 2-position of the tetralin (1,2,3,4-tetrahydronaphthalene) framework. Key physical properties include a boiling point of 319.42°C, density of 1.124 g/cm³, and a flash point of 150.78°C .

Preparation Methods

Detailed Preparation Methods

Three-Step Synthesis via Olefin and Epoxide Intermediates

A concise and efficient three-step synthesis was developed by Banerjee et al. (2018), which is widely referenced for its practicality and moderate overall yield (~36-39%).

Stepwise Procedure:

Step Reagents & Conditions Description Yield (%)
1. Olefin Formation 6-Methoxy-1-tetralone + 2,4-pentanediol, catalytic p-toluenesulfonic acid, reflux Conversion of 6-methoxy-1-tetralone to olefin intermediate 94%
2. Epoxidation m-Chloroperbenzoic acid (MCPBA), dry dichloromethane, 0°C to room temp, overnight Epoxidation of olefin to epoxide intermediate Not isolated, crude oil
3. Acid-Catalyzed Rearrangement 10% sulfuric acid in ethanol, reflux 3 hours Rearrangement of epoxide to 6-methoxy-2-tetralone 36-39%

Alternative Step 3: Treatment of the epoxide with boron trifluoride etherate (BF3·OEt2) at room temperature for 10 minutes also yields this compound with comparable yield (~36%).

Summary of Yields:

Procedure Variant Overall Yield (%) Notes
Acid-catalyzed rearrangement (H2SO4/EtOH) 39% Classic method
BF3·OEt2 catalyzed rearrangement 36% Shorter reaction time

This method is valued for its straightforward steps, use of commercially available reagents, and moderate yields. The spectroscopic data of the product matches literature values, confirming the identity and purity of the compound.

Multi-Step Synthesis Involving Hydrogenation and Condensation

Another reported method involves a more complex multi-step synthesis starting from 3,4-dimethoxyphenylacetic acid, which is converted through iodination, esterification, Heck cross-coupling, catalytic hydrogenation, Dieckmann condensation, and decarboxylation to yield substituted tetralones including this compound derivatives.

This approach is practical for large-scale synthesis and uses inexpensive reagents, but involves more steps and specialized catalysts such as palladium(II) for the Heck reaction. Yields are generally good, and the method is suitable for producing analogs with different substitution patterns.

Other Reported Methods

  • Some literature references mention the use of thionyl chloride, triethylamine, and irradiation steps in multi-step syntheses, but these are less commonly used for this compound specifically and often pertain to related tetralone derivatives.

  • The compound is noted to be more difficult to synthesize and less stable compared to 6-methoxy-1-tetralone, which is often used as a starting material.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield (%) Advantages Disadvantages
Banerjee et al. (2018) Three-step 6-Methoxy-1-tetralone 2,4-pentanediol, MCPBA, H2SO4 or BF3·OEt2 Olefin formation, epoxidation, acid rearrangement 36-39% Simple, moderate yield, commercially available reagents Moderate yield, requires purification
Multi-step from 3,4-dimethoxyphenylacetic acid 3,4-Dimethoxyphenylacetic acid Iodination, Pd(II) catalyst, hydrogenation, Dieckmann condensation Cross-coupling, hydrogenation, condensation Good (not precisely quantified) Scalable, versatile for analogs More complex, multiple steps, specialized catalysts
Other multi-step methods Various Thionyl chloride, triethylamine, irradiation Multi-step organic synthesis Variable Potential for diverse derivatives Complex, lower yields

The preparation of this compound is well-established through several synthetic routes, with the most practical and widely cited method being the three-step sequence involving olefin formation, epoxidation, and acid-catalyzed rearrangement. This method balances simplicity, reagent availability, and yield. For large-scale or derivative synthesis, more complex multi-step methods involving palladium-catalyzed cross-coupling and condensation are employed.

These methods collectively provide a robust toolkit for researchers requiring this compound as an intermediate in organic synthesis, particularly in the fields of terpenoid and steroidal compound development.

Chemical Reactions Analysis

6-Methoxy-2-tetralone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common reagents used in these reactions include MCPBA for epoxidation, sulfuric acid for cyclization, and various reducing agents like sodium borohydride for reduction .

Scientific Research Applications

6-Methoxy-2-tetralone is a tetralone derivative that has uses in organic synthesis as a precursor to various compounds, including steroidal and terpenoid compounds . Tetralone derivatives have demonstrated a broad spectrum of biological activities, including anti-cancer, antibacterial, and anti-viral properties, and can act as protein inhibitors .

Synthesis of this compound

This compound can be synthesized through a three-step process, starting with commercially available 6-methoxy-1-tetralone .

  • Conversion to Olefin: 6-methoxy-1-tetralone is converted into an olefin with a 94% yield by heating under reflux with 2,4-pentanediol and a catalytic amount of p-toluenesulphonic acid .
  • Epoxidation of the Olefin: The resulting olefin is epoxidized using m-chloroperbenzoic acid (MCPBA) in dichloromethane .
  • Tetralone Formation: The epoxide is heated under reflux with ethanolic sulfuric acid (10%) to afford this compound with a 39% yield (36% overall yield) . An alternative to using ethanolic sulfuric acid is to add freshly distilled borontrifluoride etherate to the oily epoxide at room temperature and stir for 10 minutes .

Applications in Scientific Research

This compound serves as a starting material in the synthesis of various compounds .

  • Steroidal Compounds: this compound can be used as a starting material for the synthesis of many steroidal compounds .
  • Terpenoids: It is a potential intermediate for many terpenoid compounds .
  • 2-aminotetralin derivatives: It is a starting material for 2-aminotetralin derivatives, which exhibit antifungal activities .
  • Tetrahydro benzocycloheptane: It can be used in the synthesis of tetrahydro benzocycloheptane .
  • Dihydronaphthalene derivatives: 6-methoxy-1-tetralone can be used to synthesize dihydronaphthalene derivatives, some of which have demonstrated potent cytotoxic activities .
  • Anticancer agents: Tetralone derivatives have been designed and synthesized to exhibit antiproliferative effect on different cancer cell lines .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-tetralone depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to the formation of active metabolites. The exact molecular targets and pathways involved can vary based on the specific derivative or compound synthesized from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 6-Methoxy-1-tetralone

Chemical Identity :

  • CAS : 1078-19-9
  • Molecular Formula : C₁₁H₁₂O₂ (identical to 2-tetralone)
  • Structure : Methoxy group at the 6-position, ketone at the 1-position .

Key Differences :

Property 6-Methoxy-2-tetralone 6-Methoxy-1-tetralone
Melting Point Not explicitly reported 72–73°C
Synthesis Friedel-Crafts cyclization Birch reduction of D-naphthyl methyl ether
Applications Antrocin, veratramine Intermediate in organic syntheses

Reactivity :
The ketone position (1 vs. 2) significantly impacts electronic properties. The 2-tetralone isomer is more reactive in aldol condensations due to conjugation with the aromatic ring, making it preferable for complex natural product synthesis .

Dimethoxy Derivatives

6,7-Dimethoxy-2-tetralone

  • Synthesis : Bromination and oxidation of 6-methoxytetralin .
  • Key Feature : Additional methoxy group at the 7-position enhances electron density, altering reactivity in electrophilic substitutions.

5,6-Dimethoxy-1-tetralone

  • Synthesis : Methoxylation of 5-bromo-6-methoxytetralin followed by oxidation .
  • Application : Used in synthesizing polycyclic alkaloids, though less commonly than this compound.

Comparison :

Property This compound 6,7-Dimethoxy-2-tetralone
Methoxy Groups 1 2
Reactivity Moderate Higher (electron-rich)
Yield in Synthesis 35–39% 36%

β-Tetralone Variants

6-Methoxy-β-tetralone (CAS: 2472-22-2) is synonymous with this compound in some literature . However, nomenclature discrepancies may arise depending on the numbering system.

Biological Activity

6-Methoxy-2-tetralone, an organic compound with the molecular formula C11H12O2, is notable for its role as an intermediate in the synthesis of various biologically active compounds. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Overview of this compound

This compound is a light yellow to orange crystalline solid that is sensitive to air. It serves as a precursor for synthesizing steroidal and terpenoid compounds, which are critical in various biological processes. The compound has gained attention for its potential medicinal properties, particularly in antifungal and anticancer applications .

Mechanisms of Biological Activity

Mode of Action:
this compound itself does not exhibit direct biological activity; rather, it acts as a precursor for more complex molecules that do. For instance, it is used in synthesizing 2-aminotetralin derivatives known for their antifungal properties. These derivatives can interfere with fungal biochemical pathways, leading to their antifungal effects .

Biochemical Pathways:
The compound's activity is largely determined by the specific derivatives synthesized from it. For example, 2-aminotetralin derivatives have been shown to inhibit fungal enzymes, thereby disrupting fungal growth and proliferation .

Cellular Effects:
Research indicates that similar compounds can influence cell signaling pathways and gene expression. In hepatocellular carcinoma cells, related tetralones have induced apoptosis and suppressed cell proliferation by modulating the expression of key proteins involved in cell survival and migration .

Synthesis and Yield

A study demonstrated a three-step synthesis of this compound with an overall yield ranging from 36% to 42%. The synthesis involves converting 6-methoxy-1-tetralone into the desired compound through epoxidation and subsequent reactions .

Table 1: Synthesis Conditions and Yields

StepTimeAcid UsedTemperature (°C)Yield (%)
Heating1.5 hours15% H₂SO₄40–4512
Heating2 hours15% H₂SO₄50–6018
Heating3 hours25% H₂SO₄60–7020
Reflux3 hours10% H₂SO₄Reflux39

This table summarizes various experimental conditions tested during the synthesis of the compound and their corresponding yields.

Antifungal Activity

In vitro studies have shown that derivatives synthesized from this compound exhibit significant antifungal activity against various fungal strains. For instance, one study reported that certain tetralone derivatives could inhibit the growth of Candida albicans effectively .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methoxy-2-tetralone, and what are their key limitations?

  • Methodological Answer : A three-step synthesis involves (i) epoxidation of dihydronaphthalene derivatives using MCPBA, (ii) epoxide cleavage with BF₃·Et₂O, and (iii) hydroboration-oxidation followed by Jones oxidation, yielding 35–36% overall . Key limitations include low yields due to by-product formation (e.g., multiple alcohols from hydroboration) and the use of hazardous reagents like BF₃·Et₂O . Alternative routes using TiCl₄-mediated cyclization improve regioselectivity but require rigorous purification via column chromatography .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Characterization employs IR spectroscopy (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (methoxy singlet at δ 3.8–4.0 ppm, carbonyl carbon at δ 207–210 ppm), and mass spectrometry (m/z 176.21 for [M+H]⁺) . Melting point analysis (28–35°C) and TLC (Rf ~0.5 in ethyl acetate/hexane) are critical for purity validation .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for ≥15 minutes and seek medical attention. Avoid inhalation by working in a fume hood. Store at 0–6°C to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize the hydroboration-oxidation step to minimize by-product formation?

  • Methodological Answer : Replace BF₃·Et₂O with NaBH₄/CuI in DMF to reduce side reactions. For example, Na-mediated reduction at reflux (24 h) followed by KMnO₄ oxidation improves regioselectivity and yields (~45%) . Monitor reaction progress via TLC (silica gel, UV detection) to isolate intermediates .

Q. What strategies address discrepancies in spectroscopic data during structural validation?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, distinguish between regioisomers (6-methoxy-1-tetralone vs. This compound) by comparing carbonyl carbon shifts (δ 207 vs. 210 ppm) . Replicate analyses under standardized conditions (e.g., solvent, temperature) to ensure consistency .

Q. How can researchers improve the stability of this compound during long-term storage?

  • Methodological Answer : Store under inert gas (N₂/Ar) at 0–6°C to prevent oxidation. Add stabilizers like BHT (0.1% w/w) to inhibit radical degradation. Confirm stability via periodic GC-MS analysis to detect decomposition products (e.g., methoxy-naphthols) .

Q. What role does this compound play in synthesizing bioactive compounds?

  • Methodological Answer : It serves as a key intermediate for steroidal analogs (e.g., via Diels-Alder reactions) and sesquiterpene lactones like (−)-antrocin. For example, stereoselective aldol reactions with 3-methyl-2-cyclohexenone yield antrocin precursors (7% overall yield) . Optimize enantiomeric purity using chiral HPLC (e.g., Chiralpak AD-H column) .

Properties

IUPAC Name

6-methoxy-3,4-dihydro-1H-naphthalen-2-one
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InChI

InChI=1S/C11H12O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7H,2,4,6H2,1H3
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InChI Key

RMRKDYNVZWKAFP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=CC2=C(CC(=O)CC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H12O2
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DSSTOX Substance ID

DTXSID50179452
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one
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Molecular Weight

176.21 g/mol
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Physical Description

Yellow to red-orange solid; mp = 33-35 deg C; [Acros Organics MSDS]
Record name 6-Methoxy-2-tetralone
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CAS No.

2472-22-2
Record name 6-Methoxy-2-tetralone
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Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one
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Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one
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Record name 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-one
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Synthesis routes and methods

Procedure details

A suspension of 2,6-dimethoxynaphthalene (20.0 g, Aldrich) in 200 mL of anhydrous EtOH was heated to reflux under a stream of nitrogen. Sodium spheres (18 g, Aldrich) were added gradually to the hot suspension over a period of 2 hours. Additional ETOH (50 ml) was added and the reaction was heated until all of the sodium had dissolved. The solution was cooled to room temperature and placed in an ice bath. The addition of 6 N HCl brought the solution to pH 6, and additional HCl (10 mL) was added. The solution was heated to reflux for 0.5 h. The golden mixture was cooled to room temperature, H2O (200 mL) was added, and the solution was extracted with ET2O. The combined ET2O extracts were dried (Na2SO4), filtered, and concentrated to afford 6-methoxy-2-tetra-lone as a red oil (23.5 g). Triethyl phosphono-acetate (29 mL, Aldrich) was added dropwise to a suspension of hexane-washed sodium hydride (5.8 g of 60% dispersion) in benzene (80 mL) cooled in an ice bath. The phos-phonate solution was stirred at room temperature for 0.5 h, and the ice bath was replaced. A solution of 6-methoxy-2-tetralone (23.5 g) in benzene (20 mL) was added to the phosphonate solution over 10 minutes, and the reaction was allowed to stir at room temperature overnight. The reaction was poured into H2O and extracted with EtOAc (3×150 mL). The combined extracts were dried (Na2SO4), filtered, and concentrated to afford a brown oil which was purified using silica gel chromatography. Elution with 10% EtOAc/hexane afforded the title compound (27 g) as a yellow oil. NMR (300 MHz, CDCl3) δ6.98 (d, J=9.03 Hz, 1 H), 6.79-6.70 (m, 2H), 6.35 (s, 1H), 3.94 (q, J=7.11 Hz, 2H), 3.58 (s, 3H), 2.99 (s, 2H), 2.61 (t, J 8.11 Hz, 2H), 2.14 (t, J=8.07 Hz, 2H), 1.08 (t, J 7.14 Hz, 3H).
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20 g
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200 mL
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200 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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